Cas no 830351-10-5 (N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide)
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 830351-10-5
- AKOS016319052
- Z133349702
- F3023-0268
- STL020526
- N-(3,4-dichlorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
- AKOS002315951
- N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
- N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- N-(3,4-Dichlorophenyl)-3,4-dihydro-3-oxo-6-(trifluoromethyl)-2H-1,4-benzothiazine-2-acetamide
-
- Inchi: 1S/C17H11Cl2F3N2O2S/c18-10-3-2-9(6-11(10)19)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26)
- InChI Key: OQSWYYLQQHGIAL-UHFFFAOYSA-N
- SMILES: S1C2=CC=C(C(F)(F)F)C=C2NC(=O)C1CC(NC1=CC=C(Cl)C(Cl)=C1)=O
Computed Properties
- Exact Mass: 433.9870386g/mol
- Monoisotopic Mass: 433.9870386g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 83.5Ų
Experimental Properties
- Density: 1.531±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 617.3±55.0 °C(Predicted)
- pka: 11.76±0.40(Predicted)
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3023-0268-2μmol |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-5μmol |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 5μmol |
$63.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-10μmol |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-20μmol |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-1mg |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-2mg |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-3mg |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-4mg |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-5mg |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
| Life Chemicals | F3023-0268-10mg |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
830351-10-5 | 90%+ | 10mg |
$79.0 | 2023-11-21 |
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Professional Introduction to N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS No. 830351-10-5)
N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 830351-10-5, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The structural complexity of this molecule, characterized by its benzothiazine core and various substituents, makes it a subject of intense interest for researchers aiming to develop novel pharmacological agents.
The benzothiazine scaffold is a prominent feature in medicinal chemistry due to its versatility and biological activity. In particular, the presence of a trifluoromethyl group at the 6-position of the benzothiazine ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the 3,4-dichlorophenyl moiety contributes to the compound's binding affinity by introducing hydrophobic interactions and electronic effects that can modulate receptor activity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic and inflammatory pathways. N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has been investigated as a potential lead compound in this context. Preliminary studies suggest that it exhibits inhibitory activity against certain enzymes implicated in diseases such as diabetes and inflammation. The compound's ability to interact with biological targets at the molecular level makes it a promising candidate for further development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the benzothiazine ring through cyclization reactions and the introduction of substituents such as the trifluoromethyl group and the 3,4-dichlorophenyl moiety. Advanced techniques in organic synthesis, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve these transformations efficiently.
Evaluation of the pharmacological properties of N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has revealed interesting findings regarding its biological activity. In vitro studies have demonstrated its ability to inhibit specific enzymes with high selectivity. For instance, it has shown potential as an inhibitor of certain kinases that play a role in cell signaling pathways associated with cancer and inflammation. The compound's mode of action is thought to involve competitive binding to the active site of these enzymes, thereby disrupting their function.
The impact of substituents like the trifluoromethyl group on the pharmacokinetic profile of this molecule cannot be overstated. The electron-withdrawing nature of this group enhances the compound's binding affinity by stabilizing negative charges in the enzyme active site. Additionally, it improves metabolic stability by resisting oxidative degradation in vivo. These properties make N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide an attractive candidate for further development into a therapeutic agent.
In conclusion, N-(3,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile molecule with potential applications in treating various diseases. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties for clinical use. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing innovative therapies.
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